IDH2-C100
CAS No.:
Cat. No.: VC0203591
Molecular Formula: C₁₈H₁₉N₅
Molecular Weight: 305.38
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₈H₁₉N₅ |
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Molecular Weight | 305.38 |
Introduction
Structural and Chemical Properties of IDH2-C100
Chemical Identity and Structure
IDH2-C100 is chemically identified as N2-isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine, with a molecular formula of C18H19N5 and a molecular weight of 305.38 . The compound's structure features a triazine core with isopropyl and phenyl substituents, providing its selective binding properties to mutant IDH2 enzymes.
The structural representation can be described using SMILES notation: CC(C)NC1=NC(NC2C=CC=CC=2)=NC(=N1)C1C=CC=CC=1 . The InChIKey for the compound is WVHMNCOFPWFUMF-UHFFFAOYSA-N, and its full InChI notation is: InChI=1S/C18H19N5/c1-13(2)19-17-21-16(14-9-5-3-6-10-14)22-18(23-17)20-15-11-7-4-8-12-15/h3-13H,1-2H3,(H2,19,20,21,22,23) .
Physical and Chemical Properties
IDH2-C100 is available as a solid powder with a purity typically ≥98% . It demonstrates good solubility in dimethyl sulfoxide (DMSO) up to a concentration of 50 mM, making it suitable for various laboratory applications . The compound exhibits stability when stored properly, with a shelf life of 12 months or more under appropriate conditions .
Table 1 summarizes the key physical and chemical properties of IDH2-C100:
Property | Value |
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CAS Number | 1446506-78-0 |
Molecular Weight | 305.38 |
Molecular Formula | C18H19N5 |
Chemical Name | N2-isopropyl-N4,6-diphenyl-1,3,5-triazine-2,4-diamine |
Physical Appearance | Solid Powder |
Purity | ≥98% |
Solubility | DMSO up to 50 mM |
Storage Condition | Dry, dark, -20°C |
Shelf Life | ≥12 months (stored properly) |
Stock Solution Storage | 0-4°C for 1 month |
Mechanism of Action of IDH2-C100
Inhibition of Mutant IDH2 Enzymes
IDH2-C100 functions as a potent and selective inhibitor specifically targeting mutant forms of IDH2, particularly the R140Q and R172K mutations commonly found in various cancers . These mutations lead to a neomorphic enzymatic activity that converts α-ketoglutarate into D-2-hydroxyglutarate, an oncometabolite that disrupts normal cellular functions and promotes tumorigenesis.
The compound effectively inhibits the enzymatic activity of IDH2 R140Q and R172K in vitro with an IC50 of less than 0.1 μM . This high potency suggests that IDH2-C100 is capable of effectively blocking the aberrant activity of mutant IDH2 enzymes, potentially reducing the production of the oncometabolite D-2HG and its downstream oncogenic effects.
Comparison with Other IDH Inhibitors
IDH2-C100 is reported to be an analog of the clinical IDH2 inhibitor AG-221 (enasidenib) based on structural analysis . Enasidenib has been approved for the treatment of IDH2-mutated acute myeloid leukemia and represents one of the successful examples of targeting cancer metabolism .
The development of specific IDH1/2-mutant inhibitors, such as ivosidenib (for IDH1 mutations) and enasidenib (for IDH2 mutations), has demonstrated clinical success in patients with IDH-mutated acute myeloid leukemia. More recently, vorasidenib, a dual IDH1/IDH2 inhibitor, has been approved for the treatment of IDH-mutant glioma following surgery .
Emerging Research on Wild-Type IDH2 Inhibition
Role in Triple-Negative Breast Cancer
Recent research has expanded our understanding of IDH2 beyond its mutant forms, suggesting potential roles for wild-type IDH2 in certain cancers. A study highlighted in the literature has identified wild-type IDH2 as crucial for triple-negative breast cancer (TNBC) cell survival .
In this research, wild-type IDH2 expression was found to be significantly elevated in breast cancer, particularly in TNBC, correlating with advanced clinical stages. Mechanistically, IDH2 overexpression promoted TNBC cell proliferation in vitro, while its knockdown suppressed cell growth and induced apoptosis. In vivo xenograft models further validated IDH2's essential role in TNBC tumor progression .
Interestingly, pharmacological inhibition of wild-type IDH2 using AGI-6780 significantly suppressed the growth of multiple TNBC cells both in vitro and in vivo, mirroring the effects seen with IDH2 knockdown. This suggests that IDH2 inhibitors like IDH2-C100, if shown to also inhibit wild-type IDH2, could have broader applications beyond targeting mutant IDH2 in cancer .
Implications for Immunotherapy
Another fascinating area of emerging research involves the role of IDH2 in immune cell function. Studies have shown that inhibition of IDH2 in CD8+ T cells and CAR T cells enhances the differentiation of memory T cells, potentially improving the efficacy of cell-based immunotherapies .
RNA sequencing data revealed that IDH2 had the highest fold-change increase among the IDH isoforms in short-lived effector T cells compared to memory T cells. IDH2 deletion in T cells impaired glutamine flow, confirming IDH2's role in mediating reductive carboxylation in CD8+ T cells. Consistently, IDH2 knockout increased the proportion of circulating long-lived central memory T cells in experimental models .
Mechanistically, inhibition of IDH2 leads to changes in metabolite levels and epigenetic modifications that promote memory T cell differentiation and function. These findings suggest that IDH2 inhibitors like IDH2-C100 could potentially be used to enhance the efficacy of immunotherapies by modulating T cell metabolism and differentiation .
Limitations and Future Directions
Current Research Gaps
Despite the promising potential of IDH2-C100, several research gaps remain. The available literature primarily focuses on its in vitro activity against mutant IDH2 enzymes, with limited information on its efficacy in animal models of IDH2-mutant cancers. Additionally, while structural similarities to enasidenib are noted, detailed comparative studies of IDH2-C100 with other IDH2 inhibitors are lacking.
Furthermore, the potential activity of IDH2-C100 against wild-type IDH2 and its implications for applications in cancers dependent on wild-type IDH2, such as triple-negative breast cancer, remains to be explored. Similarly, its potential effects on immune cell function, particularly T cell metabolism and differentiation, represent an exciting but understudied area.
Future Research Directions
Future research on IDH2-C100 could focus on several promising directions:
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Preclinical Evaluation: Comprehensive studies in animal models of IDH2-mutant cancers would be valuable to assess the in vivo efficacy, pharmacokinetics, and safety profile of IDH2-C100.
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Wild-Type IDH2 Inhibition: Investigating the activity of IDH2-C100 against wild-type IDH2 and its potential applications in cancers dependent on wild-type IDH2 activity, such as triple-negative breast cancer.
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Immunomodulatory Effects: Exploring the potential of IDH2-C100 to modulate T cell metabolism and enhance the efficacy of immunotherapies through effects on memory T cell differentiation.
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Combination Therapies: Evaluating the potential synergistic effects of combining IDH2-C100 with standard chemotherapies, targeted therapies, or immunotherapies for various cancer types.
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Structural Optimization: Using the structure of IDH2-C100 as a starting point for developing next-generation IDH2 inhibitors with improved potency, selectivity, and pharmacokinetic properties.
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